molecular formula C12H17NO2 B6335029 N,N-Diethyl-3-methoxybenzamide CAS No. 62924-93-0

N,N-Diethyl-3-methoxybenzamide

Cat. No.: B6335029
CAS No.: 62924-93-0
M. Wt: 207.27 g/mol
InChI Key: YYTOWTFIPGDNDQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methoxybenzamide is an organic compound belonging to the amide class It is structurally characterized by a benzene ring substituted with a methoxy group at the third position and an amide group bonded to two ethyl groups

Mechanism of Action

Target of Action

N,N-Diethyl-3-methoxybenzamide, commonly known as DEET, is a potent insect repellent . Its primary targets are the olfactory receptor neurons in the sensilla of insects . These receptors are crucial for insects to detect and respond to environmental cues, including the presence of potential hosts or predators .

Mode of Action

DEET’s mode of action involves interacting with its targets and causing changes in their activity . High doses of DEET are required for activating the olfactory receptor neurons in the sensilla of insects . At least three DEET-sensitive receptors have been functionally deciphered . These DEET-sensitive receptors are even more sensitive to certain botanical terpenes/terpenoids, which also display repellency at varying levels for insects .

Biochemical Pathways

DEET interferes with the normal functioning of the olfactory receptors of insects . It produces a blocking effect on the neuronal responses of insects to specific odors . This interference disrupts the host odor recognition in the odorant receptors of insects . As a result, DEET functions as a stimulus that triggers avoidance behaviors and a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of insects .

Pharmacokinetics

The pharmacokinetics of DEET involve its absorption, distribution, metabolism, and excretion (ADME) properties . DEET may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .

Result of Action

The result of DEET’s action at the molecular and cellular level is the disruption of the normal functioning of the olfactory receptors of insects . This disruption leads to changes in the behavior of insects, causing them to avoid areas where DEET is present .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET . For instance, in the presence of moisture and/or liquid water, DEET’s evaporation rate can be affected, which in turn influences its duration of protection . Because of the importance of volatility control, there have been many attempts to develop controlled-release formulations of DEET to further improve its longevity .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-3-methoxybenzamide has been shown to interact with various enzymes and proteins. For instance, it has been used in the synthesis of amides through oxidative couplings, a process that involves the interaction with copper-based metal-organic frameworks . The nature of these interactions is primarily catalytic, facilitating the effective synthesis of amides .

Cellular Effects

It has been suggested that it may have an inhibitory effect on cholinesterase activity in both insect and mammalian neuronal preparations . This could potentially influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

It has been suggested that it may function as a stimulus that triggers avoidance behaviors in insects . It may also act as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs .

Temporal Effects in Laboratory Settings

It has been noted that high doses of the compound are required for activating the olfactory receptor neurons in the sensilla of bed bugs .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known that the compound is a potent insect repellent, suggesting that it may have dose-dependent effects on insects .

Metabolic Pathways

Its synthesis involves the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .

Transport and Distribution

It has been suggested that the compound may be transported and distributed within cells via its interaction with copper-based metal-organic frameworks .

Subcellular Localization

Given its potential interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with diethylamine. The process can be carried out using different methods, including:

    Direct Amidation: This method involves the direct reaction of 3-methoxybenzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually conducted under reflux conditions to facilitate the formation of the amide bond.

    Coupling Reactions: Another approach involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, followed by the addition of diethylamine to form the amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N,N-Diethyl-3-hydroxybenzamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N,N-Diethyl-3-methoxybenzylamine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: N,N-Diethyl-3-hydroxybenzamide.

    Reduction: N,N-Diethyl-3-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

N,N-Diethyl-3-methoxybenzamide can be compared with other similar compounds, such as:

    N,N-Diethyl-3-methylbenzamide: Commonly known as DEET, it is widely used as an insect repellent. The presence of a methyl group instead of a methoxy group differentiates it from this compound.

    N,N-Diethyl-4-methoxybenzamide: Similar structure but with the methoxy group at the fourth position, which can lead to different chemical and biological properties.

    N,N-Dimethyl-3-methoxybenzamide: The replacement of ethyl groups with methyl groups can significantly alter the compound’s reactivity and applications.

Properties

IUPAC Name

N,N-diethyl-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTOWTFIPGDNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349969
Record name N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-93-0
Record name N,N-diethyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of m-anisic acid (0.5 g; 3.29 mmol) and HATU (1.4 g; 3.68 mmol) in DMF (5 mL) was added N,N-diisopropylethylamine (2 mL; 11.48 mmol). The reaction was stirred at room temperature for 30 min. Diethylamine (0.377 mL; 3.62 mmol) was added to the reaction. The mixture was stirred at room temperature for 1.5 d, diluted with H2O (5 mL), and extracted with EtOAc (2×5 mL). The organic layer was dried over MgSO4 and concentrated to afford Compound 15a. The crude product was used in the next reaction without further purification. MS: m/z 208.2 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.377 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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